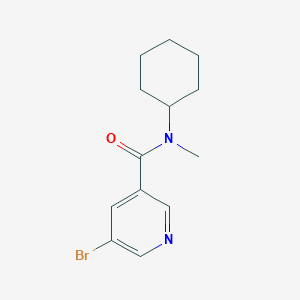

![molecular formula C18H25NO4S B5536196 (3R*,4R*)-3-环丁基-4-甲基-1-[3-(苯磺酰基)丙酰基]吡咯烷-3-醇](/img/structure/B5536196.png)

(3R*,4R*)-3-环丁基-4-甲基-1-[3-(苯磺酰基)丙酰基]吡咯烷-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthetic strategies for related compounds often involve asymmetric Michael addition, 1,3-dipolar cycloaddition, and nucleophilic cycloaddition processes. For example, Singh et al. (2013) demonstrated the efficiency of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine as an organocatalyst in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, yielding γ-nitro carbonyl compounds with high yield and stereoselectivity (Singh et al., 2013). Kotian et al. (2005) reported a practical large-scale synthesis of a related pyrrolidinol through asymmetric 1,3-dipolar cycloaddition, highlighting methodologies that could be adapted for synthesizing "(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(phenylsulfonyl)propanoyl]pyrrolidin-3-ol" (Kotian et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to "(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(phenylsulfonyl)propanoyl]pyrrolidin-3-ol" involves complex stereochemistry and conformational aspects. Chinnakali et al. (2007) discussed the crystal structure of a related compound, providing insights into the folded conformation and the interactions stabilizing the molecular arrangement, which are critical for understanding the structural attributes of our target compound (Chinnakali et al., 2007).

Chemical Reactions and Properties

Research on related compounds demonstrates a variety of chemical reactions, such as cycloaddition and nucleophilic substitution, that are relevant to the synthesis and modification of "(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(phenylsulfonyl)propanoyl]pyrrolidin-3-ol". For instance, Sankar et al. (2013) described a one-pot stereoselective synthesis of electron-deficient 1-arylsulfonyl buta-1,3-dienes and their cycloaddition with azomethine ylides, a methodology that could be pertinent to reactions involving our compound of interest (Sankar et al., 2013).

科学研究应用

催化活性与立体选择性

- Singh 等人 (2013) 报道了一种衍生自 L-脯氨酸的基于吡咯烷的催化剂,该催化剂对环己酮和环戊酮向 β-硝基苯乙烯的迈克尔加成反应表现出高效催化,实现了高收率和立体选择性。这突出了相关吡咯烷衍生物在不对称合成和催化中的潜在用途 (Singh 等人,2013).

抗菌活性

- Zareef 等人 (2008) 实现苯磺酰胺丁酸向吡咯烷-2-酮的新型环化,显示出抗菌活性。这表明含有苯磺酰基部分的化合物在开发新的抗菌剂方面具有潜在应用 (Zareef 等人,2008).

合成与结构分析

- 段等人 (2019) 通过基于结构的设计发现了一系列新的苯基 (3-苯基吡咯烷-3-基)砜作为选择性的口服活性 RORγt 逆激动剂,表明此类化合物在药物开发和结构生物学中的效用 (段等人,2019).

先进材料与绿色化学

- Constable 等人 (2014) 探索了具有磺酰基官能化配体的绿光发射铱 (III) 配合物,用于光电器件的潜在用途,表明具有磺酰基团的化合物在材料科学中的应用 (Constable 等人,2014).

作用机制

未来方向

属性

IUPAC Name |

3-(benzenesulfonyl)-1-[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4S/c1-14-12-19(13-18(14,21)15-6-5-7-15)17(20)10-11-24(22,23)16-8-3-2-4-9-16/h2-4,8-9,14-15,21H,5-7,10-13H2,1H3/t14-,18+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOLEMQCZFHSTQ-KDOFPFPSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1(C2CCC2)O)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(phenylsulfonyl)propanoyl]pyrrolidin-3-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

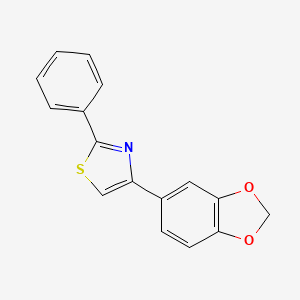

![2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5536118.png)

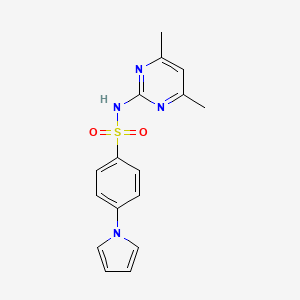

![2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5536126.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5536140.png)

![N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline](/img/structure/B5536146.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5536151.png)

![1-(bicyclo[4.1.0]hept-7-ylcarbonyl)indoline](/img/structure/B5536173.png)

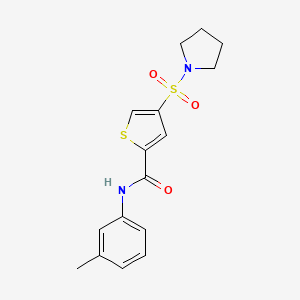

![1-(5-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5536211.png)

![N-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5536217.png)

![4-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5536228.png)

![5-butyl-2-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536235.png)